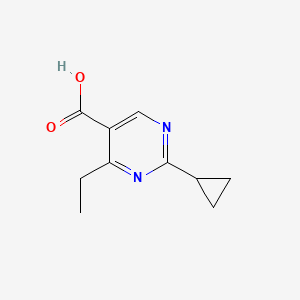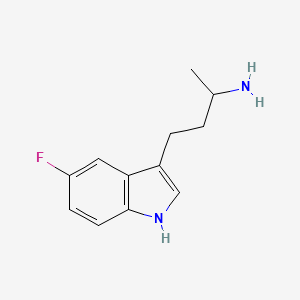
5-(3-Nitrophenyl)pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Nitrophenyl)pyridine-3-carbaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted at the 3-position with a formyl group and at the 5-position with a 3-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-(3-Nitrophenyl)pyridine-3-carbaldehyde typically begins with pyridine-3-carbaldehyde and 3-nitrobenzaldehyde.
Reaction Conditions: A common synthetic route involves the condensation of pyridine-3-carbaldehyde with 3-nitrobenzaldehyde under basic conditions. This reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate.
Purification: The product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, as well as cost-effectiveness.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 5-(3-Nitrophenyl)pyridine-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed:
Oxidation: 5-(3-Nitrophenyl)pyridine-3-carboxylic acid.
Reduction: 5-(3-Aminophenyl)pyridine-3-carbaldehyde.
Substitution: Various imines or acetals, depending on the nucleophile used.
科学研究应用
Chemistry:
Organic Synthesis: 5-(3-Nitrophenyl)pyridine-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of aromatic aldehydes with biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(3-Nitrophenyl)pyridine-3-carbaldehyde depends on its application. In biological systems, it may interact with enzymes or receptors through its aldehyde and nitro groups, forming covalent or non-covalent bonds. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
相似化合物的比较
Pyridine-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
3-Nitrobenzaldehyde: Lacks the pyridine ring, which may reduce its ability to participate in certain types of coordination chemistry.
5-(3-Aminophenyl)pyridine-3-carbaldehyde: The amino group makes it more reactive in nucleophilic substitution reactions compared to the nitro group.
Uniqueness:
5-(3-Nitrophenyl)pyridine-3-carbaldehyde is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical reactivity and potential for diverse applications in synthesis, catalysis, and biological studies.
属性
分子式 |
C12H8N2O3 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC 名称 |
5-(3-nitrophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8N2O3/c15-8-9-4-11(7-13-6-9)10-2-1-3-12(5-10)14(16)17/h1-8H |
InChI 键 |
XRUWAMHSDGBFQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B13175671.png)

![(2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid](/img/structure/B13175684.png)
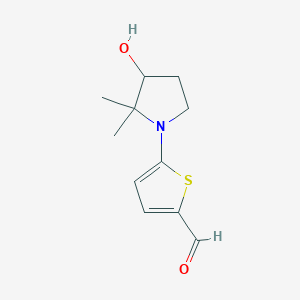

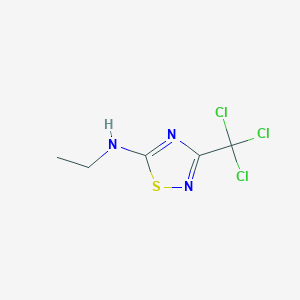
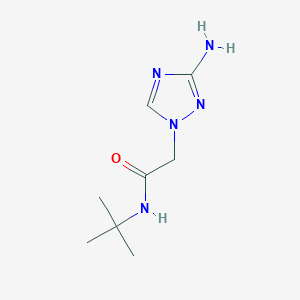
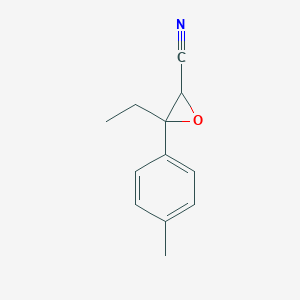
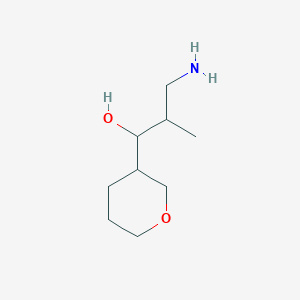
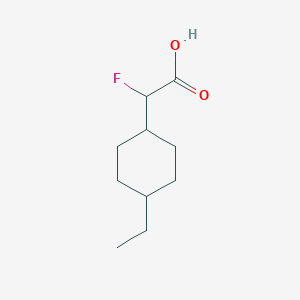
![4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13175719.png)
